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Compound of Interest

Compound Name: c-Met-IN-16

Cat. No.: B8631127

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of c-Met-IN-16, a
small molecule inhibitor of the c-Met receptor tyrosine kinase. The described assays are
essential for characterizing the inhibitory activity and mechanism of action of c-Met-IN-16,
providing crucial data for drug development and cancer research.

Introduction to c-Met Signaling

The c-Met proto-oncogene encodes the hepatocyte growth factor receptor (HGFR), a receptor
tyrosine kinase that plays a pivotal role in normal cellular processes such as embryonic
development, wound healing, and organ morphogenesis.[1] However, dysregulation of the c-
Met signaling pathway is strongly implicated in the development and progression of numerous
cancers.[2][3][4] Upon binding its ligand, hepatocyte growth factor (HGF), the c-Met receptor
dimerizes and undergoes autophosphorylation of key tyrosine residues in its kinase domain,
initiating a cascade of downstream signaling events.[1][5] These pathways, including the
RAS/MAPK, PI3K/Akt, and STAT pathways, drive tumor cell proliferation, survival, migration,
and invasion.[4] Consequently, inhibitors targeting the c-Met kinase activity are promising
therapeutic agents in oncology.

Quantitative Data Summary

The inhibitory activity of various c-Met inhibitors is typically quantified by their half-maximal
inhibitory concentration (IC50). The following table summarizes representative IC50 values for
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several known c-Met inhibitors, providing a benchmark for evaluating the potency of new

compounds like c-Met-IN-16.

IC50 (nM) - IC50 (nM) - Cell- .
Compound . . Target Cell Line(s)

Biochemical Assay Based Assay

o Various Lung Cancer
Crizotinib 11 24
Cells

Savolitinib (Volitinib) 5 (c-Met), 3 (p-Met) Not Specified Not Specified
MGCD-265 1 Not Specified Not Specified
Golvatinib (E7050) 14 Not Specified Not Specified
AMG 337 1 Not Specified Not Specified
KRC-00509 6.3 Not Specified Hs746T
KRC-00715 9.0 Not Specified Hs746T
Cabozantinib 5.4 Not Specified Not Specified
Pyridine-bioisostere 4 4.9 Not Specified Not Specified

Experimental Protocols

Biochemical c-Met Kinase Activity Assay

This protocol describes a biochemical assay to determine the direct inhibitory effect of c-Met-

IN-16 on the enzymatic activity of recombinant c-Met kinase. A common method utilizes a

luminescence-based readout to measure ATP consumption, which is inversely proportional to

kinase activity.

Materials:

¢ Recombinant human c-Met kinase domain (e.g., amino acids 956-1390)

o Poly (Glu, Tyr) 4:1 peptide substrate

e ATP
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» Kinase Assay Buffer (e.g., 40 mM Tris-HCI pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA, 50 uM
DTT)

e c-Met-IN-16 (or other test inhibitors)

e ADP-Glo™ Kinase Assay Kit (or similar)

o 96-well or 384-well white plates

o Plate reader capable of luminescence detection
Procedure:

e Prepare Inhibitor Dilutions: Prepare a serial dilution of c-Met-IN-16 in a suitable solvent (e.g.,
DMSO) at 100-fold the desired final concentrations. Then, create a 10-fold intermediate
dilution in Kinase Assay Buffer. The final DMSO concentration in the assay should not
exceed 1%.

o Prepare Master Mix: Prepare a master mix containing Kinase Assay Buffer, ATP, and the
peptide substrate. The final concentration of ATP should be close to its Km for c-Met.

e Set up the Reaction:

o Add 2.5 pL of the serially diluted c-Met-IN-16 or control (10% DMSO in Kinase Assay
Buffer for "no inhibitor" control) to the wells of the assay plate.

o Add 5 pL of diluted recombinant c-Met enzyme (e.g., to a final concentration of 0.8 ng/ul)
to each well, except for the "blank” control wells.

o Initiate the kinase reaction by adding 12.5 uL of the Master Mix to each well.
¢ Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 45 minutes).
o ATP Depletion and Detection:

o Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining
ATP. Incubate at room temperature for 40-45 minutes.
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o Add Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate
at room temperature for another 30-45 minutes.

o Data Acquisition: Measure the luminescence signal using a plate reader.

o Data Analysis: The luminescence signal is inversely proportional to the kinase activity.
Calculate the percent inhibition for each concentration of c-Met-IN-16 relative to the "no
inhibitor" control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based c-Met Phosphorylation Assay

This protocol describes a cell-based assay to measure the ability of c-Met-IN-16 to inhibit HGF-
induced c-Met autophosphorylation in intact cells. This assay provides a more physiologically
relevant assessment of the inhibitor's activity.

Materials:

e A human cancer cell line with high c-Met expression (e.g., MKN45 gastric cancer cells,
Hs746T gastric cancer cells).[3]

e Cell culture medium and supplements.

e Recombinant human HGF.

o c-Met-IN-16 (or other test inhibitors).

 Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

e Antibodies:
o Primary antibody against phosphorylated c-Met (p-c-Met, e.g., Tyrl234/1235).
o Primary antibody against total c-Met.
o HRP-conjugated secondary antibody.

o SDS-PAGE gels and Western blot apparatus.

e Chemiluminescent substrate.
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e Imaging system for Western blots.

Procedure:

e Cell Culture and Treatment:
o Seed the c-Met expressing cells in 6-well plates and grow to 70-80% confluency.
o Serum-starve the cells for 4-6 hours prior to treatment.

o Pre-treat the cells with various concentrations of c-Met-IN-16 or vehicle control for a
specified time (e.g., 1-3 hours).

o HGF Stimulation: Stimulate the cells with HGF (e.g., 50 ng/mL) for a short period (e.g., 15-30
minutes) to induce c-Met phosphorylation.

e Cell Lysis:
o Wash the cells with ice-cold PBS.
o Lyse the cells with ice-cold lysis buffer.
o Centrifuge the lysates to pellet cell debris and collect the supernatant.

» Protein Quantification: Determine the protein concentration of each lysate using a standard
protein assay (e.g., BCA assay).

e Western Blotting:

o Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a
PVDF membrane.

o Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in
TBST).

o Incubate the membrane with the primary antibody against p-c-Met overnight at 4°C.

o Wash the membrane and incubate with the HRP-conjugated secondary antibody.
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o Detect the signal using a chemiluminescent substrate and an imaging system.

o Analysis of Total c-Met: To normalize for protein loading, strip the membrane and re-probe
with an antibody against total c-Met, or run a parallel gel.

o Data Analysis: Quantify the band intensities for p-c-Met and total c-Met. Calculate the ratio of
p-c-Met to total c-Met for each treatment condition. Determine the IC50 value of c-Met-IN-16
for the inhibition of c-Met phosphorylation.

Visualizations
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Caption: The c-Met signaling pathway and the inhibitory action of c-Met-IN-16.
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Caption: Workflow for a biochemical in vitro kinase assay with c-Met-IN-16.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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